

Official international methods (AOCS, IUPAC, ISO) for Stigmasta-3,5-diene determination.

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Compound of Interest		
Compound Name:	Stigmasta-3,5-diene	
Cat. No.:	B145604	Get Quote

Application Notes & Protocols for the Determination of Stigmasta-3,5-diene

Introduction

Stigmasta-3,5-diene is a steroidal hydrocarbon formed from the dehydration of β-sitosterol during the high-temperature treatment of vegetable oils, such as deodorization and physical refining.[1][2] Its presence in virgin olive oil is an indicator of adulteration with refined oils, as it is not naturally present in cold-pressed oils.[3][4][5] Consequently, the quantification of **stigmasta-3,5-diene** is a critical quality control parameter for ensuring the authenticity of virgin olive oils. Several international bodies, including the American Oil Chemists' Society (AOCS), the International Organization for Standardization (ISO), and the International Union of Pure and Applied Chemistry (IUPAC), have established official methods for its determination. These methods are primarily based on gas chromatography (GC) and high-performance liquid chromatography (HPLC).

This document provides detailed application notes and protocols for the official international methods for the determination of **stigmasta-3,5-diene**, intended for researchers, scientists, and professionals in drug development and quality control.

Quantitative Data Summary



The following table summarizes the key quantitative parameters of the official methods for **stigmasta-3,5-diene** determination.

Parameter	AOCS Official Method Cd 26-96 / IOC COI/T.20/Doc. no. 11	ISO 15788-2 / EN ISO 15788-3:2004 (D)
Analyte	Stigmasta-3,5-diene	3,5-Stigmastadiene
Matrix	Vegetable Oils (especially Olive Oil)	Vegetable Oils
Technique	Gas Chromatography with Flame Ionization Detector (GC-FID)	High-Performance Liquid Chromatography (HPLC)
Applicable Range	0.01 - 4.0 mg/kg	Not explicitly stated in provided results
Limit of Detection	0.01 mg/kg	Not explicitly stated in provided results
Internal Standard	Cholesta-3,5-diene	3,5-Cholestadiene
Typical Concentration in Refined Oils	0.3 - 100 mg/kg	Not explicitly stated in provided results

Experimental Protocols AOCS Official Method Cd 26-96: Determination of Stigmastadienes by GC-FID

This method is a widely recognized and rigorous procedure for quantifying **stigmasta-3,5-diene** in vegetable oils. It involves the isolation of the unsaponifiable matter, followed by column chromatography cleanup and analysis by capillary gas chromatography.

- 1. Preparation of Unsaponifiable Matter
- Weigh approximately 20 g of the oil sample into a 250-mL flask.



- Add 1 mL of a 20 µg/mL cholesta-3,5-diene internal standard solution and 75 mL of 10% alcoholic potassium hydroxide.
- Attach a reflux condenser and heat the mixture to a slight boil for 30 minutes.
- After cooling slightly, add 100 mL of water and transfer the solution to a 500-mL separatory funnel using 100 mL of hexane to aid the transfer.
- Shake the funnel vigorously for 30 seconds and allow the layers to separate.
- Collect the upper hexane layer. Repeat the extraction of the aqueous layer twice more with 100 mL portions of hexane.
- Combine the hexane extracts and wash them with 100 mL portions of a 1:1 ethanol/water solution until the washings are neutral to phenolphthalein.
- Dry the hexane solution over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.
- 2. Silica Gel Column Chromatography
- Prepare a chromatography column (1.5 cm i.d. x 50 cm) with a slurry of 15 g of silica gel in hexane.
- Add a 0.5 cm layer of anhydrous sodium sulfate to the top of the silica gel bed.
- Dissolve the residue from the unsaponifiable matter preparation in a small volume of hexane and apply it to the column.
- Elute the steroidal hydrocarbon fraction with 60-70 mL of hexane.
- Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
- Dissolve the residue in a known volume of hexane (e.g., 1-2 mL) for GC analysis.
- 3. Gas Chromatographic Analysis



- GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless or on-column injector, and a capillary column is required.
- Column: 25 m x 0.25 or 0.32 mm i.d. fused silica capillary column coated with a 5% phenylmethylsilicone phase (0.25 μ m film thickness).
- · Temperatures:

Injector: 300 °C

Detector: 320 °C

- Oven: Programmed temperature gradient (e.g., initial temperature of 235 °C for 6 minutes, then ramp to 285 °C at 5 °C/minute, and hold for 10 minutes).
- · Carrier Gas: Helium or hydrogen.
- Injection Volume: 1 μL.
- Peak Identification: The internal standard (cholesta-3,5-diene) peak typically appears at approximately 19 minutes, and **stigmasta-3,5-diene** has a relative retention time of about 1.29.

4. Calculation

The concentration of stigmastadienes is calculated using the following formula:

mg/kg of stigmastadienes = (As x Mc) / (Ac x Mo)

Where:

- As = Area of the stigmastadienes peak
- Mc = Mass of the internal standard (in μ g)
- Ac = Area of the internal standard peak
- Mo = Mass of the oil sample (in g)



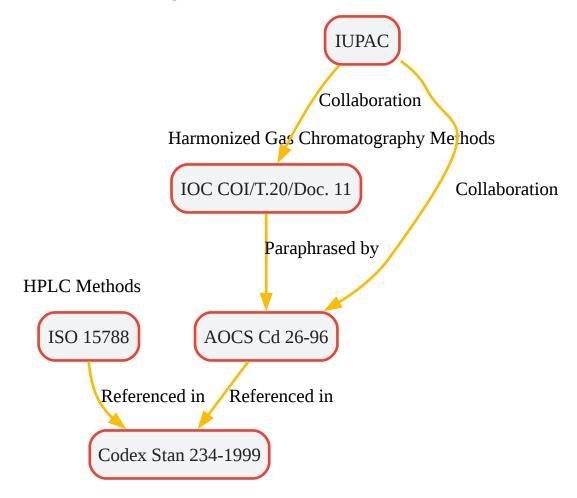
Visualizations Experimental Workflow for Stigmasta-3,5-diene Determination by GC-FID



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Caption: Workflow for GC-FID determination of **stigmasta-3,5-diene**.

Logical Relationship of International Methods





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Caption: Relationship between official stigmastadiene determination methods.

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